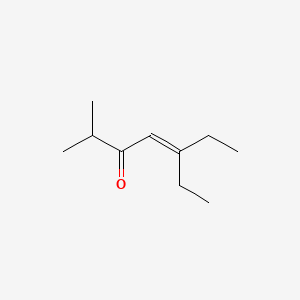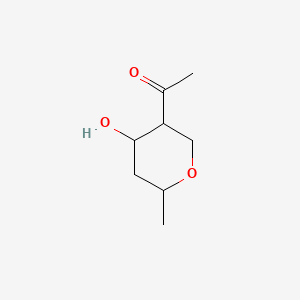
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- is a chemical compound primarily used as an intermediate in organic synthesis and medicinal chemistry. It is known for its role in the synthesis of cell biology detection reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- involves several synthetic routes. One common method includes the reaction of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran at low temperatures . Another method involves the reduction of the keto carbonyl group using lithium aluminum hydride in tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques, ensuring high purity and yield. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The compound can participate in substitution reactions, particularly involving the keto carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like Wittig’s reagent can be used to prepare polysubstituted olefinic compounds.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, carboxylic acids, and polysubstituted olefinic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis to prepare various complex molecules.
Biology: Employed in the synthesis of cell biology detection reagents.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty reagents.
Mechanism of Action
The mechanism of action of Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Another compound with a similar structure but lacking the hydroxyl and methyl groups.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and involvement in the Maillard reaction.
Uniqueness
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl and methyl groups enhances its versatility in synthetic applications and potential therapeutic uses.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-(4-hydroxy-6-methyloxan-3-yl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-5-3-8(10)7(4-11-5)6(2)9/h5,7-8,10H,3-4H2,1-2H3 |
InChI Key |
YFZSQFDGOKXVKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CO1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2,3-dihydrothieno[2,3-c]pyridine](/img/structure/B13812367.png)
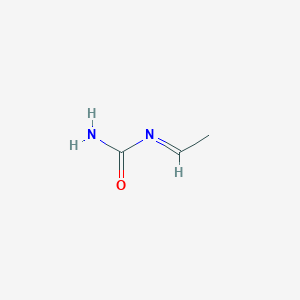
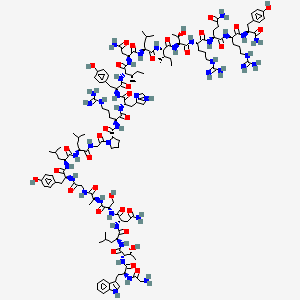
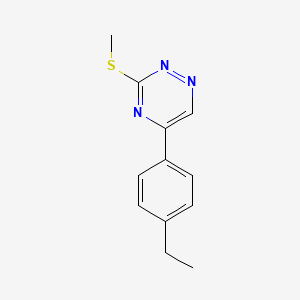
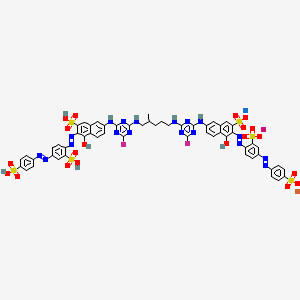
![3-[(2R)-oxan-2-yl]oxypyrrolidine](/img/structure/B13812408.png)

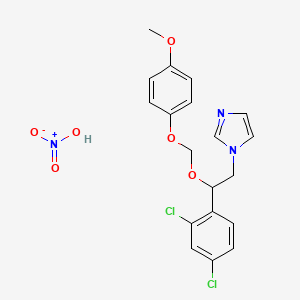

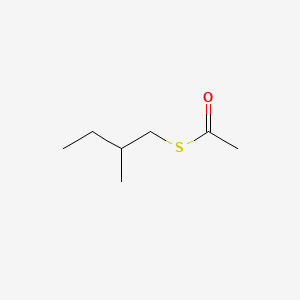

![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)
